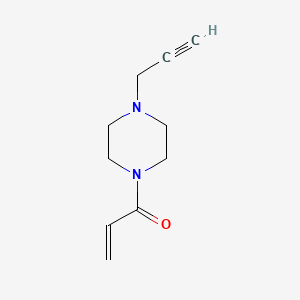
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP was first synthesized in 1970 by the American chemist, David E. Nichols. Since then, PPAP has been extensively studied for its various biochemical and physiological effects.
科学的研究の応用
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-depressant properties. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective properties.
作用機序
The exact mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed that 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is believed to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been found to have significant biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, leading to an improvement in mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also readily available from various chemical suppliers. However, 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has significant potential for therapeutic applications. Future research should focus on further elucidating the mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one and identifying its potential use in the treatment of various neurological and psychiatric conditions. Future research should also focus on developing more efficient and cost-effective synthesis methods for 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one.
合成法
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-(2-bromoethyl)phenol with piperazine, followed by the reaction of the resulting compound with propargyl bromide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one. The synthesis method of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is complex and requires expertise in organic chemistry.
特性
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h1,4H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLWVIUFBHJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Prop-2-yn-1-yl)piperazin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)

![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)